m-Polyethylene glycol 12 acid, also known as m-PEG12-acid, is a synthetic compound that belongs to the class of polyethylene glycol derivatives. It features a terminal carboxylic acid group, which enhances its reactivity and solubility in aqueous environments. This compound is primarily utilized in bioconjugation processes, where it serves as a linker in the modification of proteins and other biomolecules. The unique properties of m-PEG12-acid make it valuable in various scientific applications, particularly in drug delivery and protein engineering.
m-PEG12-acid is synthesized from polyethylene glycol through various chemical reactions involving carboxylic acid derivatives. Its classification falls under the category of polyethylene glycol derivatives, specifically those with functionalized terminal groups. The compound's structure allows it to interact effectively with primary amines, making it a useful reagent in biochemistry and molecular biology.
The synthesis of m-PEG12-acid typically involves the esterification of polyethylene glycol with a carboxylic acid derivative. Common methods include:
The synthesis process may vary based on the desired purity and scale. In industrial settings, continuous flow reactors are often used for large-scale production, allowing precise control over reaction conditions .
m-PEG12-acid consists of a polyethylene glycol backbone with twelve ethylene glycol units and a terminal carboxylic acid group. Its molecular formula is CHO, and it has a molecular weight of approximately 220 g/mol.
The structure can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy is typically used to confirm the structure, showing characteristic peaks corresponding to the PEG backbone and the carboxylic acid group .
m-PEG12-acid can participate in several chemical reactions:
These reactions are crucial for modifying biomolecules, allowing for the attachment of drugs or labels to proteins through stable covalent bonds.
The primary mechanism of action for m-PEG12-acid involves its ability to form stable amide bonds with primary amines through nucleophilic attack on the carbonyl carbon of the carboxylic acid group. This reaction is typically conducted in the presence of coupling agents that activate the carboxylic acid for reaction with amines .
The pharmacokinetics of m-PEG12-acid are influenced by its hydrophilic nature due to the polyethylene glycol component, which enhances solubility in aqueous environments and affects absorption, distribution, metabolism, and excretion (ADME) properties when conjugated with other molecules .
Relevant analyses include NMR spectroscopy and high-performance liquid chromatography (HPLC) for purity assessment .
m-PEG12-acid is widely used in scientific research for various applications:
The development of PEGylation technology began in 1977 when Abuchowski and Davis pioneered covalent attachment of polyethylene glycol (PEG) to bovine serum albumin and catalase, demonstrating extended circulation time and reduced immunogenicity [2] [5]. This breakthrough initiated the transition from academic research to clinical applications, culminating in the 1990 FDA approval of Adagen® (PEGylated adenosine deaminase) for severe combined immunodeficiency disease. To date, 12 PEGylated biopharmaceuticals have received regulatory approval, with PEGylation expanding from proteins to nanoparticles, oligonucleotides, and small molecules [2] [3]. The evolution of PEG chemistry has progressed from first-generation low molecular weight (≤5 kDa) random conjugates to sophisticated high molecular weight (20-40 kDa) site-specific conjugates using linkers like m-PEG12-acid [2] [5].
Table 1: Evolution of PEGylated Therapeutics
Generation | Time Period | PEG Size Range | Conjugation Chemistry | Representative Approved Products |
---|---|---|---|---|
First | 1977-1990 | ≤5 kDa | Random lysine attachment | Adagen® (1990) |
Second | 1990-2000 | 10-20 kDa | Branched PEG chains | PEG-Intron® (2000), Pegasys® (2002) |
Third | 2000-Present | 20-40 kDa | Site-specific, releasable linkers | Neulasta® (2002), Plegridy® (2014) |
PEG linkers serve as molecular spacers that optimize the performance of bioconjugates through three primary mechanisms: steric shielding, hydrodynamic enhancement, and solubility modification. In protein conjugation, PEG chains reduce immunogenicity by masking epitopes and sterically hindering antibody recognition [2] [8]. For nanoparticles, PEG surface functionalization creates a hydrophilic corona that minimizes opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), extending circulation half-life from minutes to >24 hours [3]. The length and density of PEG chains critically determine efficacy; optimal surface coverage of 5-10 PEG chains per 100 nm² creates a "brush" conformation that prevents protein adsorption more effectively than "mushroom" configurations at lower densities [3] [8]. Linkers like m-PEG12-acid provide precise spatial separation between functional groups, enabling conjugation while maintaining bioactivity.
m-PEG12-acid (C₂₆H₅₂O₁₄, MW 588.68 Da) exemplifies advanced PEG linker design with its defined 12-ethylene oxide repeating units and terminal carboxylic acid functionality [1] [10]. The "m-" prefix denotes methoxy capping at one terminus, preventing unwanted cross-linking during conjugation, while the carboxylic acid terminus enables covalent attachment to amine-containing biomolecules via carbodiimide-mediated amide bond formation [1] . Its 44.8 Å chain length creates optimal spatial separation that preserves protein receptor engagement while providing stealth properties [8]. This balance makes it particularly valuable for PROTACs (proteolysis targeting chimeras), where it links E3 ligase ligands to target protein binders without sterically disrupting ternary complex formation [6].
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4